molecular formula C13H14ClN3O B1425029 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine CAS No. 1283108-38-2

6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine

Cat. No. B1425029
M. Wt: 263.72 g/mol
InChI Key: OTJNZWDVBAGEGH-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine, also known as CMEP, is an organic compound belonging to the pyridazinone family. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and is used in a variety of scientific applications. CMEP is a synthetic compound that can be synthesized in several ways, including the condensation of 3-methoxyphenylacetonitrile with 3-amino-2-chloropyridine. The compound has been studied for its potential as a therapeutic agent, as well as for its use in laboratory experiments.

Scientific Research Applications

  • Regiospecific Synthesis and Novel Derivatives : Dragovich et al. (2008) described the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which are similar in structure to the compound . These compounds, which contain an ethoxycarbonyl moiety, are synthesized through a process involving condensation of disubstituted amines and subsequent acylation (Dragovich et al., 2008).

  • Synthesis and Reactions of Pyridazinones : Alonazy et al. (2009) conducted research on synthesizing a series of pyridazinones, which were later converted to 3-chloro derivatives and reacted with aromatic amines to form new 3-aminoaryl pyridazines. Although these compounds differ slightly from the specified compound, their synthesis and reactions could provide insights into related chemical processes (Alonazy et al., 2009).

  • Synthesis of Derivatives and Reactivity Studies : Soliman and El-Sakka (2011) described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, showcasing the versatility and potential for modifications of pyridazinone compounds. This research could provide a framework for understanding the reactivity and synthesis possibilities of similar compounds (Soliman & El-Sakka, 2011).

  • Antibacterial Activity of Novel Compounds : Research by Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines and their antibacterial activities. This study highlights the potential medicinal applications of pyridazine derivatives, which could extend to similar compounds like the one (Al-Kamali et al., 2014).

properties

IUPAC Name

6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-18-11-4-2-3-10(9-11)7-8-15-13-6-5-12(14)16-17-13/h2-6,9H,7-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJNZWDVBAGEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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